BenchChemオンラインストアへようこそ!

5-Bromopyridazin-4-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

5-Bromopyridazin-4-amine (CAS 55928-90-0) is the critical ortho-bromo-aniline pyridazine scaffold for medicinal chemistry. Its unique 5-bromo-4-amino substitution governs C5 regioselectivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), where oxidative addition is favored at the 5-position vs. the 3-bromo regioisomer (CAS 55928-84-2). Essential for diazaindole-containing nonsteroidal GR agonists with reduced bone-loss profiles and ATP-competitive PDK1 kinase inhibitors. Substituting the regioisomer or alternative halogens compromises reaction outcomes. Supplied at ≥98% purity; store at 2–8°C under inert gas.

Molecular Formula C4H4BrN3
Molecular Weight 174 g/mol
CAS No. 55928-90-0
Cat. No. B1444788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridazin-4-amine
CAS55928-90-0
Molecular FormulaC4H4BrN3
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=N1)Br)N
InChIInChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
InChIKeyKYXLLQKHVRNCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridazin-4-amine (CAS 55928-90-0): Technical Baseline for Procurement and R&D


5-Bromopyridazin-4-amine (CAS 55928-90-0) is a halogenated heteroaromatic building block belonging to the pyridazine class, with the molecular formula C4H4BrN3 and a molecular weight of 174.00 g/mol . It features a pyridazine ring substituted with a bromine atom at the 5-position and a primary amine group at the 4-position, establishing it as an ortho-bromo-aniline-type motif for the synthesis of more complex molecules . Its standard commercial purity is typically 98% , and it requires storage at 2–8°C under inert gas protection [1].

Why 5-Bromopyridazin-4-amine (CAS 55928-90-0) Cannot Be Substituted with Regioisomeric or 5-Halogenated Analogs


Direct substitution with the regioisomer 3-bromopyridazin-4-amine (CAS 55928-84-2) or alternative 5-halogenated analogs is not chemically viable without altering the outcome of the synthetic sequence. The 5-bromo-4-amino substitution pattern of 5-bromopyridazin-4-amine creates a unique electronic and steric environment on the pyridazine ring, distinct from the 3-bromo isomer, which positions the halogen adjacent to the 1,2-diazine nitrogen atoms [1]. This specific arrangement governs the regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira) and nucleophilic aromatic substitutions, where the C5 position in pyridazines is more activated towards oxidative addition compared to other ring positions [2]. Furthermore, switching the halogen from bromine to chlorine (5-chloropyridazin-4-amine) or iodine alters the leaving group ability and subsequent reaction kinetics, impacting the overall yield and purity of the desired product in multi-step syntheses [3]. Consequently, using an alternative building block without re-optimizing the entire synthetic route introduces a high risk of reaction failure or the formation of unintended by-products.

5-Bromopyridazin-4-amine (CAS 55928-90-0): Quantified Differentiation from Closest Analogs


Regioselective Reactivity in Pd-Catalyzed Cross-Coupling Compared to 3-Bromo and 6-Bromo Analogs

The C5-bromo substitution on the pyridazine ring of 5-bromopyridazin-4-amine confers a distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to its C3- and C6-substituted analogs [1]. In a comparative analysis of halogenopyridazines, the reactivity order for oxidative addition in Suzuki-Miyaura couplings was established as iodo > chloro, with the trifluoromethylsulfonyloxy group being more reactive than bromo [2]. This indicates that the C5-bromo group in 5-bromopyridazin-4-amine, when present with other leaving groups, can be selectively addressed in a stepwise synthesis. While the 3-bromo isomer (3-bromopyridazin-4-amine) positions the halogen closer to the electron-withdrawing diazine nitrogens, the C5-bromo substituent offers a distinct electronic profile that is exploited for specific regioselective transformations, such as the nitrogen-assisted Pd-catalyzed reactions used to generate 4-alkylaminopyridazine derivatives [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Validated Purity and Quality Control Metrics vs. Industry Standard for Building Blocks

5-Bromopyridazin-4-amine is supplied with a standard purity specification of 98%, a benchmark that exceeds the 95% purity commonly offered for many niche heterocyclic building blocks . This higher purity is critical for reducing the need for extensive in-house purification and minimizing the risk of side reactions from impurities. Reputable vendors, such as Bidepharm, provide batch-specific Certificates of Analysis (CoA) with traceable analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) results . In comparison, while analogs like 3-bromopyridazin-4-amine are also available at 98% purity , the widespread commercial availability and rigorous quality control of the 5-bromo isomer reduce procurement risk and ensure consistent performance in multi-step synthetic routes.

Quality Control Procurement Analytical Chemistry

Computational Physicochemical Properties Supporting Drug Design Over Non-Halogenated Scaffold

The presence of the bromine atom at the 5-position in 5-bromopyridazin-4-amine significantly alters its computed physicochemical properties relative to the non-halogenated parent scaffold, 4-aminopyridazine (CAS 20744-39-2) [1]. Computational models predict a LogP value of approximately 0.58 (consensus) for 5-bromopyridazin-4-amine, indicating increased lipophilicity compared to the more polar 4-aminopyridazine . This increase in lipophilicity is a direct consequence of bromine substitution and is a key parameter in modulating membrane permeability and oral bioavailability in drug candidates. Furthermore, the topological polar surface area (TPSA) for 5-bromopyridazin-4-amine is calculated to be 51.8 Ų, a value that falls within the typical range for orally bioavailable drugs . These computational predictions guide medicinal chemists in selecting the appropriate building block for hit-to-lead optimization, as the bromine atom not only serves as a synthetic handle but also as a key modulator of drug-like properties.

Drug Design Physicochemical Properties Medicinal Chemistry

Role in Glucocorticoid Receptor Agonist Scaffolds vs. Non-Diazaindole Cores

5-Bromopyridazin-4-amine is a key intermediate in the synthesis of a novel series of nonsteroidal glucocorticoid receptor (GR) agonists containing 'diazaindole' moieties [1]. These compounds, derived from pyridazine cores, demonstrate a 'dissociated' transcriptional regulatory profile in vitro, separating beneficial anti-inflammatory effects (transrepression) from adverse metabolic side effects (transactivation) [2]. Lead compounds from this series, specifically (R)-18 and (R)-21, maintained potent anti-inflammatory activity in vivo in a collagen-induced arthritis mouse model, comparable to prednisolone, but with significantly reduced effects on bone-relevant parameters as assessed in MG-63 osteosarcoma cells [2]. This SAR study highlights the value of the 5-bromopyridazin-4-amine scaffold in accessing a class of GR modulators with an improved therapeutic index, a differentiation not achievable with non-diazaindole cores that lack this specific spatial arrangement.

Drug Discovery Inflammation Structure-Activity Relationship

Applicability in Kinase Inhibitor Patent Space Relative to Generic Pyridazines

The pyridazine ring system, particularly when halogenated and aminated, is a recognized privileged structure in kinase inhibitor drug discovery, as evidenced by patent applications such as EP 2120578 A4, which claims pyridine and pyridazine derivatives as inhibitors of protein kinases like PDK1 for the treatment of cancer [1]. While the patent does not explicitly claim 5-bromopyridazin-4-amine, its structural features (a halogen and an amine on a diazine core) are central to the pharmacophore described. The compound's specific substitution pattern offers a distinct entry point for generating focused libraries of kinase inhibitors, differentiating it from other regioisomers that may lead to divergent biological activity and intellectual property space. The ability to use this building block in parallel medicinal chemistry efforts to explore novel chemical space around kinase ATP-binding pockets is a key differentiator for procurement .

Kinase Inhibition Patent Analysis Oncology

5-Bromopyridazin-4-amine (CAS 55928-90-0): Primary R&D and Industrial Application Scenarios


Scaffold for Dissociated Glucocorticoid Receptor (GR) Agonists

5-Bromopyridazin-4-amine is a strategic starting material for constructing 'diazaindole'-containing nonsteroidal GR agonists [1]. These advanced leads have demonstrated in vivo anti-inflammatory efficacy with a reduced bone-loss side-effect profile compared to traditional steroids, making the building block essential for medicinal chemistry programs targeting safer anti-inflammatory therapies [2].

Key Intermediate for Kinase-Focused Libraries

Given the prominence of pyridazine cores in kinase inhibitor patents (e.g., EP 2120578 A4), 5-bromopyridazin-4-amine is a valuable building block for synthesizing focused libraries of compounds designed to inhibit kinases such as PDK1 [1]. Its halogen handle allows for rapid diversification via palladium-catalyzed cross-couplings, enabling the exploration of novel ATP-competitive inhibitors for oncology research [2].

Building Block for Antiproliferative Agent Development

5-Substituted pyridazin-4-amine derivatives are being actively investigated for their antiproliferative properties against cancer cell lines [1]. This compound serves as a core scaffold for introducing various aryl and heteroaryl groups at the 5-position, a key step in establishing structure-activity relationships (SAR) for this emerging class of antitumor agents [2].

Precursor for Complex Pyridazino-Fused Polycyclic Systems

The bromine atom at the 5-position in 5-bromopyridazin-4-amine enables its participation in cascade reactions, such as tandem Suzuki couplings followed by nitrene insertions or azo-couplings, to efficiently construct pyridazino-fused ring systems [1]. These complex polycyclic frameworks are of high interest in material science and as novel drug scaffolds due to their unique three-dimensional shapes and electronic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.